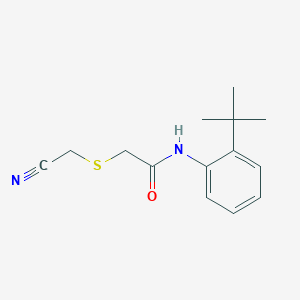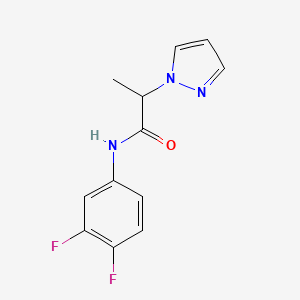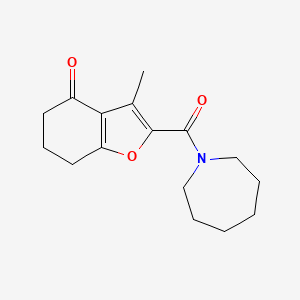
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a benzofuran ring and an azepane ring. The synthesis of this compound involves several steps and requires specific reagents and conditions.
作用机制
The mechanism of action of 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is not fully understood. However, it has been shown to interact with several proteins and enzymes in the body, including histone deacetylases and metalloproteases. These interactions may play a role in the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which may lead to changes in gene expression and cell growth. It has also been shown to inhibit the activity of metalloproteases, which may play a role in the compound's potential anti-cancer effects.
实验室实验的优点和局限性
One advantage of using 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one in lab experiments is its potential as a tool in chemical biology research. Its interactions with proteins and enzymes in the body may provide insight into the mechanisms of various biological processes. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
未来方向
There are several future directions for research involving 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its interactions with other proteins and enzymes in the body to gain a better understanding of its mechanism of action. Additionally, future research may focus on developing new synthesis methods for this compound to make it more accessible for lab experiments.
Conclusion:
In conclusion, 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is a chemical compound with potential applications in scientific research. Its complex synthesis method and interactions with proteins and enzymes in the body make it a promising tool in chemical biology research and a potential therapeutic agent for a variety of conditions. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one involves several steps. The first step is the condensation of 3-methyl-2-butanone with 2,3-dihydrobenzofuran in the presence of an acid catalyst. This reaction yields 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one. The second step is the reaction of 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one with phosgene to form 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one-2-carbonyl chloride. The final step is the reaction of 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one-2-carbonyl chloride with azepane in the presence of a base catalyst to form 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one.
科学研究应用
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in chemical biology research.
属性
IUPAC Name |
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-14-12(18)7-6-8-13(14)20-15(11)16(19)17-9-4-2-3-5-10-17/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKPDOONYSLTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)

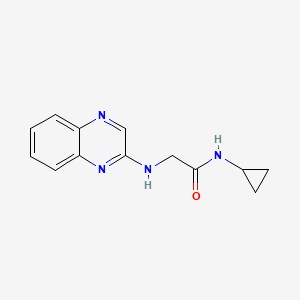

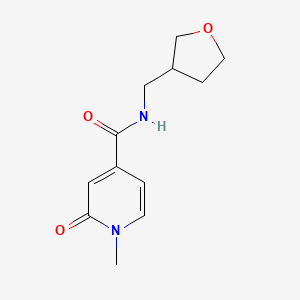
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
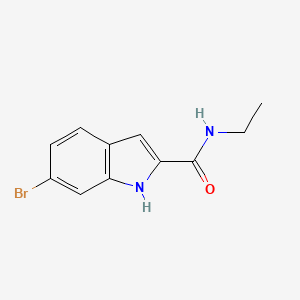
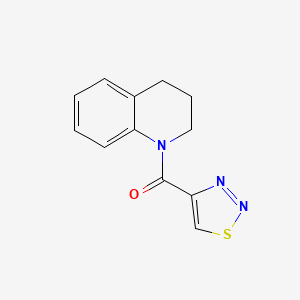
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
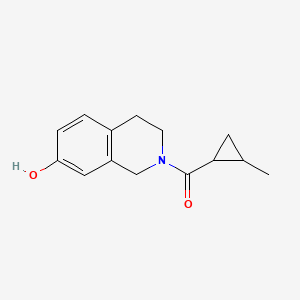

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
